Cas no 2098080-36-3 (Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate)

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate is a cyclopropyl-substituted dihydropyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a propanoate ester group, enhancing solubility and reactivity for further synthetic modifications. The cyclopropyl moiety may contribute to increased metabolic stability and improved bioavailability in drug development. The compound’s pyridazinone core is a versatile scaffold known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory agents. This intermediate offers synthetic flexibility for derivatization, making it valuable for exploring structure-activity relationships. High-purity grades ensure reproducibility in research applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate structure
2098080-36-3 structure
商品名:Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
CAS番号:2098080-36-3
MF:C12H16N2O3
メガワット:236.267043113708
CID:5725840
PubChem ID:122239472

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • F1967-9089
    • ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
    • AKOS040812496
    • ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoate
    • 2098080-36-3
    • Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
    • インチ: 1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)7-6-10(13-14)9-4-5-9/h6-9H,3-5H2,1-2H3
    • InChIKey: PZDOUMPHYNSUQU-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C(C)N1C(C=CC(C2CC2)=N1)=O)=O

計算された属性

  • せいみつぶんしりょう: 236.11609238g/mol
  • どういたいしつりょう: 236.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 59Ų

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E287046-100mg
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3
100mg
$ 70.00 2022-06-05
TRC
E287046-500mg
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3
500mg
$ 250.00 2022-06-05
TRC
E287046-1g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3
1g
$ 390.00 2022-06-05
Life Chemicals
F1967-9089-2.5g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F1967-9089-10g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
10g
$1134.0 2023-09-06
Life Chemicals
F1967-9089-5g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
5g
$810.0 2023-09-06
Life Chemicals
F1967-9089-0.5g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F1967-9089-1g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
1g
$270.0 2023-09-06
Life Chemicals
F1967-9089-0.25g
ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
2098080-36-3 95%+
0.25g
$243.0 2023-09-06

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate 関連文献

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoateに関する追加情報

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate: A Comprehensive Overview

Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate, with the CAS number 2098080-36-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dihydropyridazine ring system substituted with a cyclopropyl group and an ethyl ester moiety. The molecule's structural features make it a promising candidate for various applications, particularly in drug discovery and materials science.

The synthesis of Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate involves a series of intricate organic reactions. Researchers have employed methodologies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions to construct the dihydropyridazine core. Recent advancements in catalytic asymmetric synthesis have further enabled the construction of enantioselective derivatives, which are crucial for exploring the compound's stereochemical properties and biological activities.

One of the most notable aspects of this compound is its versatility in biological systems. Studies have demonstrated that Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate exhibits potent inhibitory activity against several enzymes implicated in neurodegenerative diseases. For instance, research published in Nature Communications highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's cyclopropyl group plays a critical role in modulating its pharmacokinetic properties, enhancing its bioavailability and reducing potential off-target effects.

In addition to its therapeutic potential, Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate has shown promise in materials science applications. Its rigid dihydropyridazine framework makes it an ideal candidate for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have explored its use as a building block for constructing two-dimensional (2D) covalent organic frameworks (COFs), which exhibit exceptional electronic properties suitable for energy storage applications.

The physical properties of Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yli)propanoate are equally intriguing. Its melting point and solubility characteristics make it amenable to various synthetic protocols and analytical techniques. For instance, its high solubility in organic solvents facilitates its use in solution-phase reactions, while its moderate melting point ensures stability under standard reaction conditions.

From an environmental perspective, Ethyl 2-(3-cyclopropyl-6 oxo 1 6 dihydropyridazin 1 yl)propanoate has been evaluated for its biodegradability and eco-toxicological profile. Preliminary studies suggest that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This attribute is particularly important for applications in agrochemicals and pharmaceuticals, where eco-friendly profiles are increasingly demanded.

In conclusion, Ethyl 2-(3-cyclopropyl 6 oxo 1 6 dihydropyridazin 1 yl)propanoate represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the development of novel therapeutics and advanced materials.

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